Methyl 1-(2-aminoethyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(2-aminoethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C9H18N2O2 It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-aminoethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the esterification of piperidine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl ester is then reacted with 2-aminoethylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminoethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-(2-aminoethyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(2-aminoethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A closely related compound with similar chemical properties.
4-(2-Aminoethyl)piperidine:
Uniqueness
Methyl 1-(2-aminoethyl)piperidine-4-carboxylate is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its combination of an ester and an amino group makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 1-(2-aminoethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-13-9(12)8-2-5-11(6-3-8)7-4-10/h8H,2-7,10H2,1H3 |
InChI Key |
JZIKGAAARRDXBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCN |
Origin of Product |
United States |
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